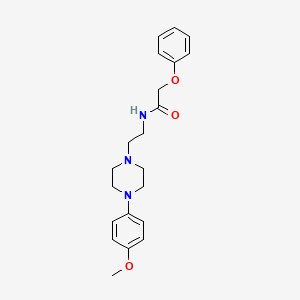
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the piperazine ring in the structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired piperazine derivatives with high yields and purity.
Industrial Production Methods: Industrial production of piperazine-containing compounds often involves large-scale synthetic methodologies such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation . These methods are optimized for scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives
Aplicaciones Científicas De Investigación
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide has numerous scientific research applications. It is used in medicinal chemistry for developing acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s . Additionally, it serves as a ligand for alpha1-adrenergic receptors, making it valuable in cardiovascular research . The compound’s ability to interact with various molecular targets also makes it a potential candidate for drug development in oncology and other therapeutic areas.
Mecanismo De Acción
The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as acetylcholinesterase and alpha1-adrenergic receptors. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the brain, improving cognitive function in neurodegenerative diseases . Its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure, providing therapeutic benefits in cardiovascular conditions .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other piperazine derivatives such as trazodone, naftopidil, and urapidil . These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Uniqueness: N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-phenoxyacetamide is unique due to its dual activity as an acetylcholinesterase inhibitor and alpha1-adrenergic receptor ligand. This dual functionality enhances its therapeutic potential, making it a versatile compound in medicinal chemistry .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-9-7-18(8-10-19)24-15-13-23(14-16-24)12-11-22-21(25)17-27-20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBPRTYHJCLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














